

An In-depth Technical Guide to 2-Butoxy-6-fluorophenylboronic Acid

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Compound of Interest

Compound Name: 2-Butoxy-6-fluorophenylboronic acid

Cat. No.: B1284266

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Abstract

This document provides a comprehensive technical overview of **2-Butoxy-6-fluorophenylboronic acid**, a key organoboron intermediate in modern organic synthesis. It details the compound's chemical structure, physicochemical properties, a generalized synthetic pathway, and its significant applications, particularly in the realm of drug discovery and development. The guide emphasizes its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation. Detailed experimental protocols and graphical representations of its structure and synthetic utility are provided to serve as a valuable resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Introduction

2-Butoxy-6-fluorophenylboronic acid is an organoboron compound featuring a boronic acid functional group attached to a phenyl ring substituted with butoxy and fluoro groups. Boronic acids, and their derivatives, are exceptionally valuable in organic chemistry due to their stability, low toxicity, and versatile reactivity.^{[1][2]} The strategic incorporation of a fluorine atom and a butoxy group onto the phenylboronic acid scaffold enhances the molecule's utility, influencing its electronic properties and the characteristics of the resulting compounds.

Fluorinated organic molecules are central to modern drug design, as the inclusion of fluorine can significantly improve a compound's metabolic stability, binding affinity, and pharmacokinetic

profile.[3] Consequently, fluorinated building blocks like **2-Butoxy-6-fluorophenylboronic acid** are highly sought-after intermediates for synthesizing complex, biologically active molecules.[3] Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the creation of biaryl structures prevalent in many pharmaceutical agents.[4][5]

Chemical Structure and Physicochemical Properties

The structure of **2-Butoxy-6-fluorophenylboronic acid** is characterized by a benzene ring substituted at position 1 with a boronic acid group $[-B(OH)_2]$, at position 2 with a butoxy group $[-O(CH_2)_3CH_3]$, and at position 6 with a fluorine atom $[-F]$.

Caption: Chemical structure of **2-Butoxy-6-fluorophenylboronic acid**.

Quantitative Data Summary

The key physicochemical properties of **2-Butoxy-6-fluorophenylboronic acid** and its related isomers are summarized in the table below for easy comparison.

Property	Value	Reference
IUPAC Name	(2-Butoxy-6-fluorophenyl)boronic acid	[6]
CAS Number	870777-19-8	[7]
Molecular Formula	$C_{10}H_{14}BFO_3$	[7]
Molecular Weight	212.03 g/mol	[7]
Appearance	Solid (Typical for phenylboronic acids)	
Melting Point (Isomer)	75-80 °C (for 5-Butoxy-2-fluorophenylboronic acid)	[8][9]
Boiling Point (Isomer)	363 °C at 760 mmHg (for 5-Butoxy-2-fluorophenylboronic acid)	[8][9]
Density (Isomer)	1.15 g/cm ³ (for 5-Butoxy-2-fluorophenylboronic acid)	[8][9]

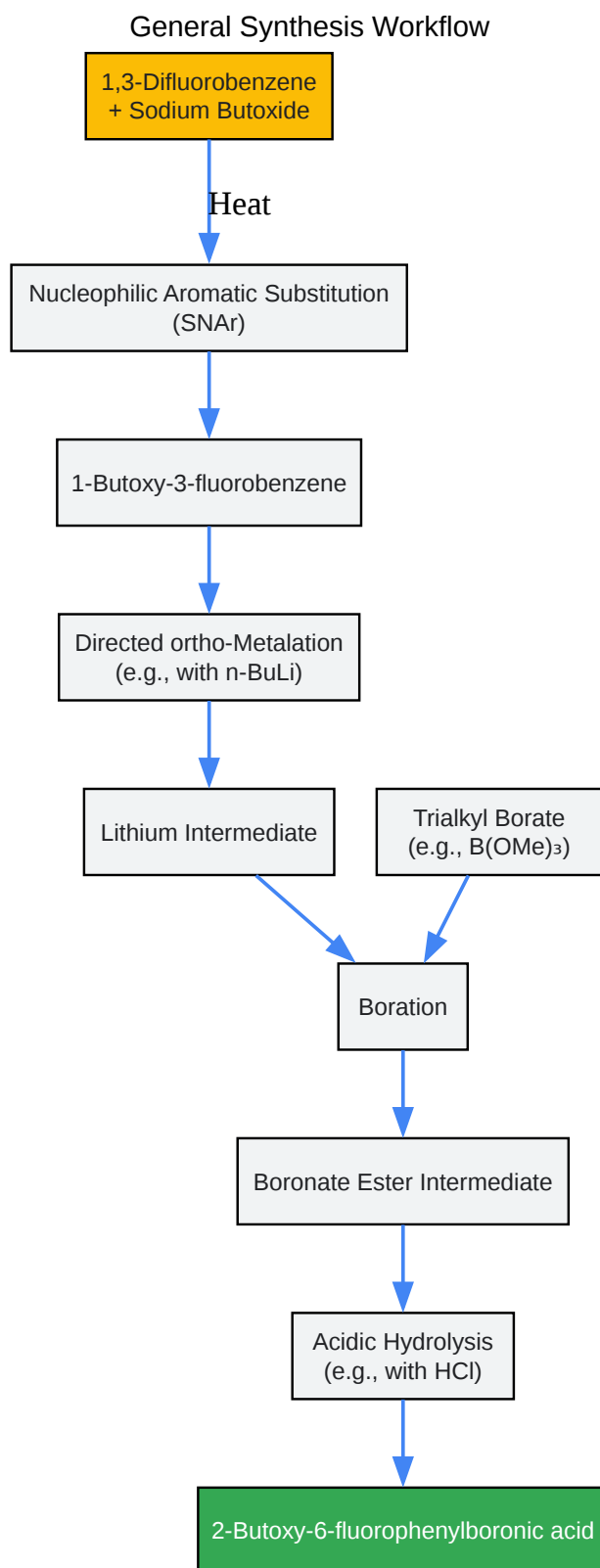
Note: Specific melting and boiling points for the 2-butoxy-6-fluoro isomer are not readily available; data for the related 5-butoxy-2-fluoro isomer (CAS 849062-31-3) is provided for reference.^[8]^[9]

Synthesis and Reaction Mechanisms

Phenylboronic acids are typically synthesized via the reaction of an organometallic reagent (like an organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.

General Synthesis Workflow

A plausible synthetic route to **2-Butoxy-6-fluorophenylboronic acid** starts from 1,3-difluorobenzene. The process involves selective functionalization to introduce the butoxy group, followed by ortho-lithiation and subsequent reaction with a borate ester.



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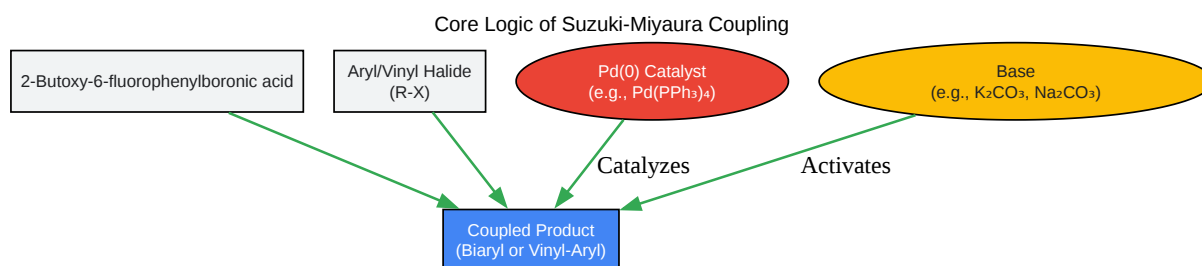
Caption: Generalized workflow for the synthesis of **2-Butoxy-6-fluorophenylboronic acid**.

Applications in Drug Development and Organic Synthesis

The primary utility of **2-Butoxy-6-fluorophenylboronic acid** is as a reactant in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds, specifically for creating biaryl or vinyl-aryl structures.

Suzuki-Miyaura Cross-Coupling

In a typical Suzuki coupling, the organoboronic acid reacts with an organohalide (R-X) in the presence of a palladium catalyst and a base. This reaction is fundamental in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials.[8] The presence of the fluorine atom can influence the electronic nature of the phenyl ring, potentially affecting reaction rates and yields.



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